Home > Products > Building Blocks P2083 > 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine - 1936531-23-5

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-1723912
CAS Number: 1936531-23-5
Molecular Formula: C9H8IN3
Molecular Weight: 285.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine)

Compound Description: BAY 41-2272 is a potent nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It demonstrates vasodilatory effects by stimulating sGC and subsequently increasing intracellular cyclic guanosine monophosphate (cGMP) levels. Research indicates BAY 41-2272 also stimulates the sodium pump, contributing to its vasodilatory properties [, ].

3-Iodo-1H-pyrazolo[3,4-b]pyridine

Compound Description: 3-Iodo-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block in organic synthesis. This compound is particularly valuable for introducing the pyrazolo[3,4-b]pyridine scaffold into more complex molecules [, ].

YC-1 (3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole)

Compound Description: YC-1 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, promoting vasorelaxation. Similar to BAY 41-2272, YC-1 exerts its effects through both cGMP-dependent and cGMP-independent mechanisms, including calcium channel blockade [].

MK-4965 (3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile)

Compound Description: MK-4965 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrable antiviral activity against HIV-1. Notably, it exhibits a favorable pharmacokinetic profile and promising activity against key mutant HIV-1 strains [].

Overview

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by its unique bicyclic structure that includes both pyrazole and pyridine rings. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Source

The synthesis of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can be traced back to various synthetic methodologies that utilize readily available starting materials. These methods often involve multi-step reactions that incorporate cyclopropyl and iodo substituents into the pyrazolo[3,4-b]pyridine framework .

Classification

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:

  1. Formation of Pyrazole Ring: The initial step often includes the reaction of a suitable precursor such as 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) to form a pyrazole derivative .
  2. Iodination: The introduction of the iodine atom at the C-3 position can be achieved through electrophilic iodination using iodine or iodine-containing reagents under basic conditions .
  3. Cyclopropyl Substitution: The cyclopropyl group can be introduced via nucleophilic substitution reactions involving cyclopropyl halides or other cyclopropyl-containing reagents .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring with an iodine atom at position 3 and a cyclopropyl group at position 5. This arrangement contributes to its unique chemical properties and reactivity.

Data

Key structural data include:

  • Molecular formula: C10_{10}H8_{8}IN3_{3}
  • Molecular weight: Approximately 285.09 g/mol
  • Planarity: The compound is essentially planar with dihedral angles between the rings being minimal .
Chemical Reactions Analysis

Reactions

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  2. Coupling Reactions: It can undergo coupling reactions with aryl or vinyl groups in the presence of palladium catalysts, expanding its utility in organic synthesis .
  3. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions at positions ortho and para to existing substituents.

Technical Details

The choice of conditions (e.g., solvent, temperature) significantly affects reaction outcomes and yields. For instance, polar solvents like DMF are often preferred for nucleophilic substitutions due to their ability to stabilize charged intermediates .

Mechanism of Action

Process

The mechanism of action for compounds like 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine often involves interactions at specific biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound's structure allows it to fit into active sites or binding pockets due to its planar geometry and substituents.
  2. Biochemical Pathways: Upon binding, it may inhibit or activate specific pathways related to cell growth or apoptosis, contributing to its potential as an anticancer agent .

Data

Studies have indicated that similar pyrazolo[3,4-b]pyridines exhibit significant activity against various cancer cell lines, suggesting that this compound could follow similar pathways in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is typically characterized by:

  • Melting Point: Specific data may vary but is generally reported in literature.
  • Solubility: Soluble in common organic solvents like DMF and DMSO.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the ring structure.

Relevant analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for characterization .

Applications

Scientific Uses

The applications of 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine are primarily found in medicinal chemistry:

  1. Anticancer Research: Due to its structural similarity to known anticancer agents, it is being investigated for potential use in cancer therapies.
  2. Drug Development: Its unique properties make it a candidate for further modifications leading to new therapeutic agents targeting various diseases.
  3. Biological Studies: Used as a tool compound in studies exploring biochemical pathways related to cell signaling and proliferation .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The medicinal exploration of pyrazolo[3,4-b]pyridines originated in the early 20th century, with Ortoleva reporting the first monosubstituted derivative (R3 = Ph) in 1908 via diphenylhydrazone and pyridine condensation [4]. Bülow’s 1911 synthesis of N-phenyl-3-methyl derivatives established foundational methodologies using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in acetic acid. This era focused primarily on synthetic accessibility rather than biological evaluation.

The 21st century witnessed a paradigm shift toward targeted therapies:

  • Kinase Inhibition Era (2010s): Researchers exploited the scaffold’s adenine-mimetic properties to develop ATP-competitive kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives (structurally analogous to pyrazolo[3,4-b]pyridines) emerged as potent CDK2 inhibitors, with IC~50~ values reaching 0.057 μM – outperforming reference drugs like sorafenib (IC~50~ = 0.184 μM) [3].
  • Oncology Focus: Derivatives demonstrated sub-100 nM cytotoxicity against breast (MCF-7), colorectal (HCT-116), and hepatic (HepG-2) cancer lines, validating their therapeutic relevance [3].
  • Diverse Bioactivities: Beyond oncology, applications expanded to antimicrobial, anti-inflammatory, and central nervous system agents, facilitated by advances in regioselective functionalization [4].

Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

YearDevelopmentSignificance
1908First monosubstituted derivative (Ortoleva)Established core synthetic methodology
1911N-phenyl-3-methyl derivatives (Bülow)Expanded accessible chemical space
2012–20221,413 patents filedSurge in therapeutic applications and commercial interest [4]
2022CDK2 inhibitors with IC~50~ < 0.06 μMValidated scaffold for high-potency kinase modulation [3]
202214 DrugBank entries (7 experimental, 5 investigational, 2 approved)Clinical translation potential [4]

Structural Uniqueness and Bioisosteric Potential of 1H-Tautomeric Forms

The scaffold’s bioisosteric utility stems from its ability to replicate purine geometry and electronic profiles. AM1 calculations confirm the 1H-tautomer is energetically favored over the 2H-form by 37.03 kJ/mol (≈9 kcal/mol), ensuring dominant presence in physiological contexts [4]. This tautomer exhibits three key pharmacophoric features:

  • Hydrogen Bonding Capacity: The pyrrole-like nitrogen (acidic) and pyridine-like nitrogen (basic) enable simultaneous hydrogen bond donation and acceptance, mimicking adenine’s interactions in ATP-binding pockets (Fig. 1A) [4] [9].
  • Aromatic Periphery: The fully conjugated system maintains planar geometry, facilitating π-stacking with hydrophobic kinase residues.
  • Tautomeric Stability: Unlike purines, the 1H-configuration resists proton migration, ensuring consistent binding poses [4].

As a purine bioisostere, the scaffold permits strategic modifications:

  • Ring Equivalency: Serves as a direct adenine replacement in kinase inhibitors, exemplified by dinaciclib and roscovitine analogs (Fig. 1B) [3] [9].
  • Electron Density Modulation: Substituents at C3 and C5 fine-tune electron distribution across the ring system, optimizing charge transfer with target proteins [4].
  • Solubility-Enhanced Derivatives: Thioglycoside analogs (e.g., compounds 14–15) exploit sugar moieties to improve aqueous solubility while maintaining CDK2 affinity (IC~50~ = 0.057–0.119 μM) [3].

Fig. 1: Bioisosteric Advantages of 1H-Pyrazolo[3,4-b]pyridine

(A) Purine Mimicry:                          (B) Kinase Inhibitor Examples:  Adenine: N                       N         Dinaciclib: Pyrazolo[3,4-d]pyrimidine core  |   ||                       ||        Roscovitine: Purine-based scaffold  N-C=C-N-C=C   ↔   1H-Tautomer: N-C=C-N-C=N  |   |                         |  H   N                         H  

Role of Halogenation and Cyclopropane Substitution in Bioactivity Modulation

Strategic decoration at C3 and N1 positions profoundly influences the scaffold’s drug-like properties. The 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine prototype exemplifies rational design:

  • Iodine at C3:
  • Steric and Electronic Effects: The iodine atom’s large van der Waals radius (1.98 Å) creates hydrophobic domains enhancing target affinity. Its sigma-hole facilitates halogen bonding with carbonyl oxygens (e.g., Leu83 in CDK2) [1] [6].
  • Synthetic Versatility: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to install aryl, alkenyl, or alkynyl groups, expanding structure-activity relationship (SAR) exploration [1] [5].

  • Cyclopropyl at N1:

  • Conformational Restriction: The strained three-membered ring enforces planarity, reducing entropic penalties upon binding [1].
  • Metabolic Stabilization: Replaces metabolically labile methyl groups, resisting cytochrome P450 oxidation. This prolongs half-life compared to N-methyl analogs [5].
  • Lipophilicity Optimization: Balances hydrophobic interactions (logP ≈ 1) and membrane permeability while avoiding excessive lipophilicity [5].

Table 2: Impact of Substituents on Molecular Properties of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine

PropertyIodine (C3)Cyclopropyl (N1)Combined Effect
Molecular Weight+126.9 g/mol+40 g/mol vs. CH~3~285.08 g/mol [2]
logP+1.0+0.5 vs. CH~3~≈1 (Predicted) [5]
Hydrogen Bond CapacityAcceptor: 0Donor: 0Acceptor: 4; Donor: 1 [5]
Synthetic UtilityCross-couplingN-functionalizationDiversification at two sites
Target AffinityHalogen bondingHydrophobic enclosureEnhanced kinase selectivity

The synergistic effects of these substituents are evident in enzymatic assays: Cyclopropyl groups enhance selectivity by filling hydrophobic pockets inaccessible to bulkier alkyl chains, while iodine’s electronic effects fine-tune π-stacking efficiency. This combination yields derivatives with improved target specificity and ADMET profiles compared to non-halogenated or N-methylated counterparts [1] [5].

Properties

CAS Number

1936531-23-5

Product Name

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

InChI

InChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

CMUPWDXNWRACSL-UHFFFAOYSA-N

SMILES

C1CC1C2=CC3=C(NN=C3N=C2)I

Canonical SMILES

C1CC1C2=CC3=C(NN=C3N=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.